Cas no 51209-52-0 (2H-Azirine, 2-ethyl-3-phenyl-)

2H-Azirine, 2-ethyl-3-phenyl- structure
2H-Azirine, 2-ethyl-3-phenyl- structure
Product name:2H-Azirine, 2-ethyl-3-phenyl-
CAS No:51209-52-0
MF:C10H11N
MW:145.201042413712
CID:362995
PubChem ID:13229937

2H-Azirine, 2-ethyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-Azirine, 2-ethyl-3-phenyl-
    • 2-ethyl-3-phenyl-2H-azirine
    • ethyl 3-phenyl-2h-azirine
    • 2-Ethyl-3-phenyl-2H-azirene
    • DTXSID60530338
    • 51209-52-0
    • Inchi: InChI=1S/C10H11N/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
    • InChI Key: VQGVJTNNNTVQPW-UHFFFAOYSA-N
    • SMILES: C(C1C(C2C=CC=CC=2)=N1)C

Computed Properties

  • Exact Mass: 145.08923
  • Monoisotopic Mass: 145.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.4Ų
  • XLogP3: 2.5

Experimental Properties

  • PSA: 12.36

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